1-ethoxycyclobutane-1-carbaldehyde
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Overview
Description
1-ethoxycyclobutane-1-carbaldehyde is an organic compound with the molecular formula C7H12O2 It features a cyclobutane ring substituted with an ethoxy group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-ethoxycyclobutane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with ethyl alcohol in the presence of an acid catalyst to form 1-ethoxycyclobutane. This intermediate is then oxidized using reagents such as pyridinium chlorochromate (PCC) to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
1-ethoxycyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: 1-ethoxycyclobutane-1-carboxylic acid
Reduction: 1-ethoxycyclobutanol
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
1-ethoxycyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and effects on cell function and signal transduction.
Medicine: Investigated for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethoxycyclobutane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound exhibit antitumor activity by inhibiting enzymes or pathways involved in cancer cell growth. Additionally, some derivatives show antimicrobial activity by disrupting bacterial cell wall synthesis or interfering with essential metabolic processes .
Comparison with Similar Compounds
1-ethoxycyclobutane-1-carbaldehyde can be compared with other cyclobutane derivatives such as:
Cyclobutanone: Lacks the ethoxy and aldehyde groups, making it less versatile in chemical reactions.
Cyclobutanol: Contains a hydroxyl group instead of an aldehyde, leading to different reactivity and applications.
Cyclobutane-1,1-dicarboxylic acid: Features two carboxylic acid groups, resulting in distinct chemical properties and uses.
These comparisons highlight the unique structure and reactivity of this compound, making it a valuable compound in various fields of research.
Properties
CAS No. |
1784487-75-7 |
---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.2 |
Purity |
95 |
Origin of Product |
United States |
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